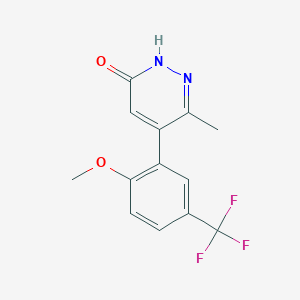

5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one

Beschreibung

Core Pyridazine Ring and Substituent Arrangement

The pyridazine core consists of a planar six-membered ring with alternating single and double bonds. The nitrogen atoms at positions 1 and 2 contribute to the aromaticity and electron-withdrawing effects. Key substituents include:

- Trifluoromethyl group (-CF₃) at position 5 of the phenyl ring, enhancing electron-withdrawing effects and metabolic stability.

- Methoxy group (-OCH₃) at position 2 of the phenyl ring, introducing electron-donating properties and influencing solubility.

- Methyl group (-CH₃) at position 6 of the pyridazine ring, contributing to steric effects and lipophilicity.

The dihedral angle between the phenyl ring and the pyridazine core is critical. For analogous pyridazine derivatives, this angle typically ranges between 20°–30° , as observed in crystallographic studies of related compounds (e.g., 21.76° in 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one).

Steric and Electronic Interactions

The trifluoromethyl group’s electron-withdrawing nature reduces electron density on the pyridazine ring, potentially altering reactivity. Conversely, the methoxy group donates electrons through resonance, stabilizing the aromatic system. These opposing effects create a balance that influences molecular conformation.

Eigenschaften

IUPAC Name |

4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-7-9(6-12(19)18-17-7)10-5-8(13(14,15)16)3-4-11(10)20-2/h3-6H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLWWTQHLAKJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C=C1C2=C(C=CC(=C2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(2-Methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity. The compound's structure is characterized by:

- Pyridazine ring : A six-membered ring containing two nitrogen atoms.

- Trifluoromethyl group : Imparts unique chemical properties.

- Methoxy group : Enhances solubility and biological interaction potential.

Synthesis

Synthesis typically involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds, followed by modifications such as methylation and methoxylation. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its effects on various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate) cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.35 |

| MCF-7 | 3.24 |

| PC-3 | 5.12 |

These findings suggest that the compound may act as an effective EGFR inhibitor, inducing early apoptosis in cancer cells and causing cell cycle arrest at the G2/M phase .

The proposed mechanism involves the inhibition of specific kinases associated with cancer proliferation. The trifluoromethyl group enhances membrane permeability, allowing the compound to interact with intracellular targets effectively. Studies indicate that it may disrupt signaling pathways critical for tumor growth .

Case Studies and Research Findings

- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly inhibited cell growth in tumor models, with mechanisms involving apoptosis induction and cell cycle arrest .

- Comparative Studies : Compared to similar compounds lacking the trifluoromethyl group, this compound showed enhanced potency against cancer cells due to improved lipophilicity and biological interactions .

- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also shows irritant properties, necessitating careful handling in laboratory settings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various cancer cell lines .

- Antimicrobial Properties : Research indicates that similar compounds have shown antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

- Neuroprotective Effects : Some studies have pointed toward neuroprotective effects of pyridazine derivatives, suggesting potential applications in treating neurodegenerative diseases .

Material Science

- Fluorescent Materials : The unique electronic properties of the trifluoromethyl group allow this compound to be used in developing fluorescent materials for sensors and imaging applications .

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific electronic or optical properties, useful in electronics and photonics .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the efficacy of various pyridazine derivatives against breast cancer cell lines. The results indicated that compounds with the trifluoromethyl group demonstrated significant inhibition of cell proliferation compared to controls .

- Development of Fluorescent Sensors : Researchers have synthesized derivatives based on this compound to create fluorescent probes for detecting metal ions in biological systems. These studies highlighted the sensitivity and selectivity of the synthesized probes under varying conditions .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The target compound’s molecular weight is estimated to be ~327.27 g/mol, significantly higher than simpler pyridazinones like 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one (178.11 g/mol, ) due to its bulky aromatic substituent.

Key substituent comparisons :

- Trifluoromethyl (CF₃) : Enhances electron-withdrawing effects, stabilizing negative charges and improving binding to metal surfaces (e.g., in corrosion inhibition) .

- Methoxy (OCH₃) : Provides moderate electron-donating effects, balancing the CF₃ group’s electronic influence.

Data Table: Structural and Functional Comparison

Q & A

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.